Unraveling the Enigmatic Mechanism of GSK2945 Hydrochloride: A Technical Guide
Unraveling the Enigmatic Mechanism of GSK2945 Hydrochloride: A Technical Guide
For Immediate Release
Shanghai, China – December 12, 2025 – GSK2945 hydrochloride, a synthetic small molecule targeting the nuclear receptor REV-ERBα, presents a complex and context-dependent mechanism of action, exhibiting both antagonistic and potentially agonistic properties. This guide offers an in-depth exploration of its core mechanism, summarizing key quantitative data and experimental methodologies for researchers, scientists, and drug development professionals. The conflicting reports on its activity underscore the nuanced nature of REV-ERBα modulation and highlight the need for careful experimental consideration.
Core Mechanism of Action: A Tale of Duality
GSK2945 hydrochloride directly interacts with REV-ERBα, a critical component of the circadian clock machinery that plays a pivotal role in regulating gene expression related to metabolism and inflammation. REV-ERBα typically functions as a transcriptional repressor by recruiting the Nuclear Receptor Corepressor (NCoR) and Histone Deacetylase 3 (HDAC3) complex to target gene promoters.
The primary controversy surrounding GSK2945 hydrochloride lies in its functional effect on REV-ERBα. While initially developed from a REV-ERBα agonist scaffold (GSK4112), subsequent studies have demonstrated potent antagonistic activity. This dual characteristic suggests that the functional outcome of GSK2945 binding to REV-ERBα may be influenced by the specific cellular context, including the presence of co-regulators and the target gene being assessed.
The Antagonistic Facet
Multiple commercial suppliers characterize GSK2945 hydrochloride as a REV-ERBα antagonist.[1][2] This antagonistic activity is supported by studies showing that GSK2945 can increase the expression of REV-ERBα target genes, an effect opposite to that of an agonist. For instance, it has been reported to dose-dependently antagonize the repressor activity of REV-ERBα in a Gal4-chimeric assay and increase mRNA levels of BMAL1 and PEPCK, two well-established REV-ERBα target genes.
The Agonistic Counterpoint
Conversely, some research indicates that GSK2945 can exhibit agonistic properties. One study noted that it dose-dependently represses the activity of a BMAL1 promoter-driven luciferase reporter, which is consistent with REV-ERBα agonism. A review on the topic acknowledges this discrepancy, suggesting the compound's action may be cell- or tissue-specific.[3] This highlights the complexity of interpreting the pharmacological effects of REV-ERBα ligands.
Quantitative Data Summary
The following table summarizes the available quantitative data for the antagonistic activity of GSK2945 hydrochloride. No specific quantitative data for its agonistic activity has been found in the reviewed literature.
| Parameter | Species | Value (µM) | Assay System | Reference |
| EC50 (Antagonist) | Mouse REV-ERBα | 21.5 | Cell-Based Assay | [1][2] |
| EC50 (Antagonist) | Human REV-ERBα | 20.8 | Cell-Based Assay | [1][2] |
| EC50 (Agonist-like) | Human | 2.05 | Bmal1 Luciferase Reporter Assay | [2] |
Signaling Pathway
GSK2945 hydrochloride's mechanism of action is centered on the REV-ERBα signaling pathway, a key regulator of the circadian clock. As a ligand for REV-ERBα, it influences the transcription of core clock genes and a wide array of metabolic and inflammatory genes.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. The following sections outline the general methodologies used to characterize the activity of REV-ERBα modulators like GSK2945 hydrochloride.
Cell-Based REV-ERBα Antagonist Assay
This type of assay is used to determine the ability of a compound to block the repressive activity of REV-ERBα.
Objective: To quantify the antagonistic EC50 of GSK2945 hydrochloride.
General Procedure:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T) is used.
-
Transfection: Cells are co-transfected with two plasmids:
-
A plasmid expressing a chimeric protein consisting of the Gal4 DNA-binding domain fused to the REV-ERBα ligand-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with Gal4 upstream activating sequences (UAS).
-
-
Compound Treatment: Transfected cells are treated with a range of concentrations of GSK2945 hydrochloride.
-
Luciferase Assay: After an incubation period, cell lysates are collected, and luciferase activity is measured using a luminometer.
-
Data Analysis: The EC50 value is calculated from the dose-response curve, representing the concentration at which GSK2945 hydrochloride produces 50% of its maximal antagonistic effect.
BMAL1 Promoter Luciferase Reporter Assay
This assay is employed to assess the effect of a compound on the transcriptional activity of the BMAL1 promoter, a direct target of REV-ERBα-mediated repression.
Objective: To determine if GSK2945 hydrochloride can modulate the transcriptional activity of the BMAL1 promoter.
General Procedure:
-
Cell Line: A cell line that expresses the necessary components of the circadian clock, such as U2OS cells, is often used.
-
Transfection: Cells are transfected with a reporter plasmid containing the firefly luciferase gene driven by the BMAL1 promoter.
-
Compound Treatment: Transfected cells are treated with various concentrations of GSK2945 hydrochloride.
-
Luciferase Assay: Following incubation, luciferase activity is measured. A decrease in luciferase activity suggests agonistic activity, while an increase would be consistent with antagonism.
-
Data Analysis: The results are typically normalized to a control (e.g., vehicle-treated cells) to determine the percentage of inhibition or activation.
In Vivo Administration Protocol
For in vivo studies, proper formulation and administration are critical for achieving desired exposure levels.
Vehicle Formulation:
-
For intraperitoneal injection, a common vehicle is a suspension in a solution such as 20% SBE-β-CD in saline.
-
For oral administration, a suspension in corn oil can be utilized.
Administration:
-
GSK2945 hydrochloride is typically administered via intraperitoneal injection or oral gavage.
-
Dosing frequency and duration will depend on the specific experimental design and the pharmacokinetic profile of the compound.
Conclusion
GSK2945 hydrochloride is a pharmacologically complex molecule with a mechanism of action that appears to be dependent on the experimental system. While it is often classified as a REV-ERBα antagonist, evidence of agonistic activity in certain contexts cannot be disregarded. This duality necessitates a careful and thorough approach to experimental design and data interpretation. The protocols and data presented in this guide provide a foundational understanding for researchers seeking to further elucidate the intricate role of GSK2945 hydrochloride in modulating REV-ERBα signaling and its downstream physiological effects. Further primary research is required to definitively resolve the conflicting observations and fully characterize its therapeutic potential.
References
- 1. Circadian regulator REV-ERBα is a master regulator of tumor lineage plasticity and an effective therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting the REV-ERBα expression protects against mechanical overloading-induced cartilage clock disruption and osteoarthritis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
